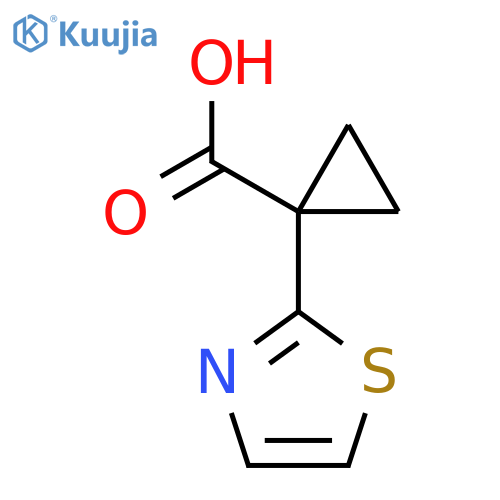Cas no 1414958-21-6 (1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid)
1-(1,3-チアゾール-2-イル)シクロプロパン-1-カルボン酸は、チアゾール環とシクロプロパン環を有する有機化合物です。この構造は高い分子剛性と特異的な電子特性を示し、医薬品中間体や農薬開発における有用な骨格として注目されています。カルボキシル基の存在により、さらなる誘導体化が可能で、生物活性化合物の設計において優れた汎用性を発揮します。特に、創薬分野では標的タンパク質との立体選択的相互作用が期待できる点が特徴です。また、芳香族チアゾール部位はπ-πスタッキングによる分子認識能を付与し、材料科学分野でも応用可能性を有しています。

1414958-21-6 structure
商品名:1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid
CAS番号:1414958-21-6
MF:C7H7NO2S
メガワット:169.200980424881
MDL:MFCD22689364
CID:4771023
PubChem ID:67256098
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Thiazol-2-yl-cyclopropanecarboxylic acid
- SB33380
- 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid
-
- MDL: MFCD22689364
- インチ: 1S/C7H7NO2S/c9-6(10)7(1-2-7)5-8-3-4-11-5/h3-4H,1-2H2,(H,9,10)
- InChIKey: ULMHLCGGMJTYML-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1C1(C(=O)O)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 191
- トポロジー分子極性表面積: 78.4
- 疎水性パラメータ計算基準値(XlogP): 0.8
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0410-250mg |
1-Thiazol-2-yl-cyclopropanecarboxylic acid |
1414958-21-6 | 96% | 250mg |
¥5228.88 | 2025-02-20 | |
| abcr | AB529978-250mg |
1-Thiazol-2-yl-cyclopropanecarboxylic acid; . |
1414958-21-6 | 250mg |
€816.30 | 2025-02-16 | ||
| Enamine | EN300-1850628-0.05g |
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid |
1414958-21-6 | 95% | 0.05g |
$344.0 | 2023-11-13 | |
| abcr | AB529978-250 mg |
1-Thiazol-2-yl-cyclopropanecarboxylic acid; . |
1414958-21-6 | 250MG |
€857.00 | 2023-02-01 | ||
| Enamine | EN300-1850628-10.0g |
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid |
1414958-21-6 | 95% | 10g |
$6390.0 | 2023-06-02 | |
| eNovation Chemicals LLC | D971760-500mg |
1-Thiazol-2-yl-cyclopropanecarboxylic acid |
1414958-21-6 | 95% | 500mg |
$940 | 2024-07-28 | |
| abcr | AB529978-100mg |
1-Thiazol-2-yl-cyclopropanecarboxylic acid; . |
1414958-21-6 | 100mg |
€519.50 | 2025-02-16 | ||
| Enamine | EN300-1850628-10g |
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid |
1414958-21-6 | 95% | 10g |
$6390.0 | 2023-11-13 | |
| A2B Chem LLC | AE60766-250mg |
1-Thiazol-2-yl-cyclopropanecarboxylic acid |
1414958-21-6 | 95% | 250mg |
$809.00 | 2024-04-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0410-1g |
1-Thiazol-2-yl-cyclopropanecarboxylic acid |
1414958-21-6 | 96% | 1g |
¥12066.64 | 2025-02-20 |
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
1414958-21-6 (1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid) 関連製品
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 42464-96-0(NNMTi)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1414958-21-6)1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):1496.0